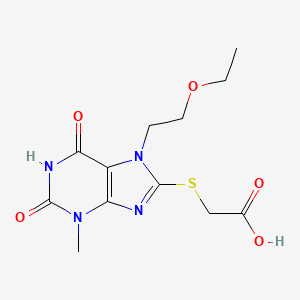

2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

Description

This compound belongs to a class of purine derivatives modified at the 8-position with a thioacetic acid moiety and substituted at the 7-position with a 2-ethoxyethyl group. The 2-ethoxyethyl substituent introduces ether functionality, balancing lipophilicity and polarity, while the 3-methyl group stabilizes the purine ring .

Properties

IUPAC Name |

2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O5S/c1-3-21-5-4-16-8-9(13-12(16)22-6-7(17)18)15(2)11(20)14-10(8)19/h3-6H2,1-2H3,(H,17,18)(H,14,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAWFJZESNDILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid typically involves multiple steps. One common method includes the alkylation of a purine derivative followed by thiolation and subsequent acylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are crucial to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid can undergo various chemical reactions including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- The compound has shown promise in targeting bacterial virulence factors, particularly in Gram-negative pathogens. Research indicates that it may inhibit the Type III secretion system (T3SS), which is crucial for the pathogenicity of bacteria such as Escherichia coli . This makes it a candidate for developing new antimicrobial agents to combat antibiotic resistance.

-

Inhibition of Enzymatic Activity :

- Studies have focused on the compound's ability to inhibit specific enzymes involved in bacterial survival and proliferation. For instance, high-throughput screening has identified compounds that inhibit ribosomal proteases essential for bacterial growth . The unique structure of 2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid may enhance its efficacy as an enzyme inhibitor.

Biochemical Assays

-

Type III Secretion System Assays :

- The compound has been utilized in assays designed to quantify T3SS activity. This system is a significant virulence factor in certain pathogens, and inhibiting it could lead to new therapeutic strategies . The development of such assays is crucial for screening potential inhibitors from natural products.

- High Throughput Screening :

Case Studies

Mechanism of Action

The mechanism of action of 2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Structural Comparison

Key analogs differ in substituents at the 7-position and modifications to the thioacetic acid group (Table 1).

Table 1: Structural Features of Analogs

*Calculated based on molecular formula.

Key Observations:

- 7-Substituent Effects: The heptyl chain () increases lipophilicity (logP ~3.2 predicted) compared to the 2-ethoxyethyl group (logP ~1.8), which may enhance membrane permeability but reduce aqueous solubility .

- Functional Group Modifications :

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Findings:

- The target compound’s 2-ethoxyethyl group provides intermediate lipophilicity, balancing solubility and permeability better than the highly lipophilic heptyl analog .

- The trimethyl analog () exhibits higher solubility due to reduced alkyl chain length, favoring rapid dissolution in biological systems .

Biological Activity

2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid (CAS Number: 442865-12-5) is a purine derivative that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a purine core and a thioacetic acid moiety, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N4O5S |

| Molar Mass | 328.34 g/mol |

| Synonyms | 2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid |

| CAS Number | 442865-12-5 |

The biological activity of this compound appears to be linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Some derivatives of purine compounds have shown promise against bacterial strains and fungi. The thioacetic acid component may enhance membrane permeability or inhibit essential metabolic pathways in microorganisms.

- Anticancer Properties : Research indicates that purine derivatives can interfere with nucleic acid synthesis in cancer cells. The specific structure of this compound may allow it to act as an inhibitor of cancer cell proliferation.

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism, similar to other purine analogs which are known to act as competitive inhibitors.

Case Studies

- Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated several purine derivatives and found that compounds with similar structures to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Efficacy : In vitro studies have demonstrated that purine derivatives can induce apoptosis in various cancer cell lines. For instance, a derivative closely related to this compound was shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors in breast cancer cells .

- Enzyme Interaction : Research focusing on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, revealed that similar compounds could effectively inhibit this enzyme at micromolar concentrations .

Q & A

Q. How can researchers optimize the synthetic yield of 2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid?

Methodological Answer: Synthesis optimization involves selecting reactive intermediates and controlling reaction conditions. For analogous purine derivatives, multi-component reactions (e.g., combining aldehydes, Meldrum’s acid, and heterocycles) in polar aprotic solvents (e.g., acetonitrile) followed by cyclization under reflux (e.g., acetic acid) have achieved yields up to 92% . Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) ensures high purity. Monitoring reaction progress with TLC or HPLC is critical to minimize side products.

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR) resolves the purine core, ethoxyethyl substituent, and thioacetic acid moiety. Infrared (IR) spectroscopy identifies functional groups like C=O (1700–1750 cm⁻¹) and S–C bonds (600–700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy (±1 ppm). X-ray crystallography may be used if single crystals are obtainable .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer: The compound should be stored in airtight containers at –20°C, protected from light and moisture, based on stability data for structurally similar theophylline derivatives . Stability under oxidative conditions can be tested via accelerated degradation studies (e.g., exposure to H₂O₂ or UV light), with HPLC monitoring for decomposition products.

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

Methodological Answer: Use a shake-flask method: dissolve the compound in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Quantify solubility via UV-Vis spectroscopy at λmax (typically 260–280 nm for purines). For low solubility, employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact; if exposed, rinse with water for 15 minutes and seek medical attention . Store separately from oxidizers and ignition sources.

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation of the thioether bond in this compound?

Methodological Answer: Employ isotopic labeling (e.g., 34S) to trace sulfur incorporation during synthesis. Kinetic studies under varying temperatures/pH levels can identify rate-determining steps. Computational methods (DFT) model transition states and activation energies for thiol-disulfide exchange reactions .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer: Synthesize analogs with modified substituents (e.g., replacing ethoxyethyl with benzyl or hydroxyethyl groups ). Test in bioassays (e.g., enzyme inhibition, cytotoxicity) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters. Molecular docking predicts binding modes to targets like adenosine receptors .

Q. How can researchers develop a validated HPLC method for quantifying this compound in complex matrices?

Methodological Answer: Optimize mobile phase (e.g., methanol:phosphate buffer, 70:30 v/v) and column (C18, 5 µm). Validate parameters: linearity (R² > 0.995), LOD/LOQ (signal-to-noise 3:1 and 10:1), precision (%RSD < 2%), and recovery (>95%) . Use diode-array detection for purity assessment.

Q. How should discrepancies in reported solubility or reactivity data for this compound be addressed?

Methodological Answer: Replicate experiments under standardized conditions (temperature, pH, solvent purity). Compare results with published data using statistical tools (e.g., ANOVA). Investigate batch-to-batch variability via elemental analysis or DSC .

Q. What approaches are recommended for addressing gaps in toxicological data for this compound?

Methodological Answer: Conduct acute toxicity studies in model organisms (e.g., zebrafish embryos) using OECD guidelines. For in vitro assays, measure IC50 in hepatocyte cultures (e.g., HepG2) and screen for apoptosis markers (caspase-3/7). Predictive tools like ProTox-II estimate toxicity endpoints computationally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.